Nectriapyrone
Description
Contextualization of Nectriapyrone within Fungal Secondary Metabolite Research
Filamentous fungi are known to produce a vast array of secondary metabolites, which are compounds not essential for their primary growth but often play crucial roles in their interactions with the environment. oup.comresearchgate.net These natural products have been a rich source of compounds for various applications, including medicines and agrochemicals. oup.com However, a significant portion of the genes responsible for producing these metabolites remain "silent" or are expressed at very low levels under standard laboratory conditions, presenting a challenge for their discovery and utilization. oup.comnih.gov
This compound belongs to the α-pyrone class of polyketides, a group of compounds with diverse biological activities. oup.com The study of this compound is part of a larger effort to understand the biosynthesis and biological functions of fungal secondary metabolites. oup.comnih.govmdpi.com Researchers are particularly interested in how the production of these compounds is regulated and what roles they play in the life of the fungi that produce them, including their interactions with other microorganisms. nih.govriken.jp this compound is often produced by symbiotic fungi, such as endophytes (fungi that live within plants), plant pathogens, and sponge-associated fungi, suggesting its importance in these ecological relationships. oup.comnih.govmdpi.com
The investigation into this compound and similar compounds is fueled by the potential to uncover novel bioactive molecules. oup.com By activating silent biosynthetic gene clusters and exploring the metabolic output of diverse fungal species, scientists aim to expand the library of known natural products. mdpi.comriken.jp
Historical Perspectives on this compound Isolation and Initial Characterization Efforts
The isolation of this compound has been reported from various fungal sources over the years. uni-greifswald.de Early research focused on identifying and characterizing novel compounds from fungal cultures. For instance, this compound was isolated from the endophytic fungus Glomerella cingulata found in the plant Viguiera arenaria. oup.com In this study, the ethyl acetate (B1210297) extract of the fungus showed cytotoxic activity, and subsequent fractionation led to the identification of this compound. oup.com
More recently, researchers have employed advanced analytical techniques to identify this compound from different fungal strains. An endophytic fungus, Cosmosporella sp. VM-42, isolated from the medicinal plant Vinca minor, was found to produce this compound as its most abundant secondary metabolite. nih.gov The identification was confirmed using spectroscopic methods, including 1H, 13C, and 2D NMR, and mass spectrometry. nih.gov
The first report of this compound production in the rice blast fungus, Pyricularia oryzae (also known as Magnaporthe oryzae), was a significant finding. riken.jp Its production was induced by genetically modifying the fungus's two-component signal transduction system, a technique used to activate otherwise silent metabolic pathways. nih.govmdpi.com This breakthrough allowed for the identification of the genes responsible for its biosynthesis. riken.jp
Table 1: Selected Fungal Sources of this compound
| Fungal Species | Host/Source | Reference |
|---|---|---|
| Glomerella cingulata | Viguiera arenaria (endophyte) | oup.com |
| Cosmosporella sp. VM-42 | Vinca minor (endophyte) | nih.gov |
| Pyricularia oryzae | Rice (pathogen) | riken.jp |
| Diaporthe eres | nih.gov | |
| Nectria sp. | Marine sponge Gelliodes carnosa | ebi.ac.uk |
| Nectria pseudotrichia | ebi.ac.uk |
Evolution of Research Trajectories on this compound
The focus of this compound research has evolved from simple isolation and identification to a more in-depth analysis of its biosynthesis, regulation, and biological roles. oup.comnih.govmdpi.com A significant leap in understanding came with the identification of the this compound biosynthetic gene cluster (BGC) in Pyricularia oryzae. nih.govmdpi.com This cluster was found to contain an iterative type I polyketide synthase (PKS) gene (NEC1) and an O-methyltransferase (O-MT) gene (NEC2). oup.comnih.govebi.ac.uk Overexpression of these two genes led to the overproduction of this compound and several of its analogs, including a new derivative named zaepyrone. oup.comnih.gov
This genetic understanding has enabled researchers to investigate the function of this compound in the producing fungus. nih.govresearchgate.net Studies have shown that this compound is not essential for the rice infection process by P. oryzae. nih.govnih.govriken.jp Instead, research suggests that this compound may be involved in microbe-microbe interactions. nih.govmdpi.com Its chemical structure is similar to germicidins, which are produced by Streptomyces bacteria and act as autoregulators. oup.comnih.gov Experiments have demonstrated that this compound can inhibit the growth of Streptomyces griseus and, conversely, promote the growth of P. oryzae when the two are interacting. nih.govmdpi.com
Current and future research is likely to continue exploring the ecological roles of this compound and its potential applications. The ability to manipulate its biosynthetic pathway opens up possibilities for producing novel analogs with potentially enhanced or different biological activities. riken.jp The study of this compound serves as a model for how to awaken silent gene clusters and uncover the hidden chemical diversity of the fungal kingdom. riken.jp
Table 2: Key Research Milestones for this compound
| Milestone | Description | Key Findings | References |
|---|---|---|---|
| Isolation and Identification | Initial discovery and characterization from various fungal sources. | This compound is a polyketide produced by diverse fungi, including endophytes and pathogens. | oup.comnih.gov |
| Induction of Biosynthesis | Activation of this compound production in Pyricularia oryzae. | Genetic manipulation of signal transduction pathways can induce the expression of silent secondary metabolite genes. | nih.govmdpi.comriken.jp |
| Gene Cluster Identification | Identification of the NEC1 (PKS) and NEC2 (O-MT) genes responsible for this compound biosynthesis. | Provided a genetic basis for understanding and manipulating this compound production. | oup.comnih.govebi.ac.uk |
| Functional Analysis | Investigation into the biological role of this compound for the producing organism. | This compound is not required for pathogenicity in P. oryzae but likely plays a role in inter-microbial interactions. | nih.govmdpi.comriken.jp |
Structure
3D Structure
Properties
CAS No. |
57685-79-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-[(E)-but-2-en-2-yl]-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C11H14O3/c1-5-7(2)9-6-10(13-4)8(3)11(12)14-9/h5-6H,1-4H3/b7-5+ |
InChI Key |
NRLCQITWKJENAT-FNORWQNLSA-N |
SMILES |
CC=C(C)C1=CC(=C(C(=O)O1)C)OC |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=O)O1)C)OC |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=O)O1)C)OC |
Other CAS No. |
57685-79-7 |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Foundations of Nectriapyrone Production
Unraveling the Nectriapyrone Biosynthetic Route
The journey to understanding this compound's formation began with the identification of a biosynthetic gene cluster (BGC) in the rice blast fungus, Pyricularia oryzae. nih.govresearchgate.net This was achieved by disturbing the two-component signal transduction system in the fungus, which induced the production of this compound and a hydroxylated analog. researchgate.netnih.gov This breakthrough allowed researchers to pinpoint the specific genes responsible for its synthesis. The core of this BGC consists of two key genes: a polyketide synthase gene, NEC1, and an O-methyltransferase gene, NEC2. researchgate.netmdpi.comebi.ac.ukebi.ac.uk
Overexpression of both NEC1 and NEC2 in P. oryzae led to the overproduction of this compound along with five of its analogs, including a novel derivative named zaepyrone. nih.govmdpi.com This experimental evidence firmly established the central role of this two-gene cluster in the biosynthesis of this compound and its related compounds.
The Central Role of Polyketide Synthase (PKS)
Polyketides, the class of compounds to which this compound belongs, are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govnih.gov These enzymes assemble simple acyl-CoA precursors into complex carbon skeletons through a series of condensation reactions.
Identification of the Iterative Type I PKS (NEC1)
The key enzyme responsible for constructing the foundational structure of this compound is an iterative Type I polyketide synthase, designated as NEC1. oup.comnih.govresearchgate.netresearchgate.net Found within the this compound BGC, NEC1 (also identified as MGG_00806) is responsible for synthesizing the polyketide backbone of the molecule. nih.govmdpi.com Iterative Type I PKSs are large, multi-domain proteins that utilize their catalytic domains repeatedly to build the polyketide chain. nih.govnih.gov
Tailoring the Polyketide: Post-PKS Modifications
Once the polyketide backbone is assembled by NEC1, it undergoes further enzymatic modifications to yield the final this compound structure. These "tailoring" steps are crucial for the chemical diversity observed in natural products.
The Crucial Role of O-methyltransferase (NEC2)
Following the synthesis of the polyketide backbone by NEC1, a key modification is carried out by the enzyme NEC2 (MGG_14657), an O-methyltransferase. nih.govresearchgate.netmdpi.comebi.ac.ukebi.ac.uk This enzyme is responsible for adding a methyl group to a hydroxyl group on the pyrone ring, a defining feature of the this compound molecule. nih.govresearchgate.net The absence of a similar O-methyltransferase gene in the biosynthetic gene cluster for the related compound gibepyrone in Fusarium species explains why gibepyrones lack this methoxy (B1213986) group. oup.commdpi.comresearchgate.net
Expanding the Family: Biosynthesis of this compound Analogues
The overexpression of the NEC1 and NEC2 genes not only increased the production of this compound but also led to the formation of several analogues. nih.govresearchgate.netnih.govebi.ac.ukebi.ac.uk This suggests that the biosynthetic pathway has some inherent flexibility, allowing for the creation of a suite of related compounds. These analogues likely arise from variations in the initial polyketide chain assembly by NEC1 or from further downstream modifications by other enzymes present in the host fungus. One such identified analogue is zaepyrone, a new derivative discovered through the overexpression studies. nih.govmdpi.com
Table of Research Findings on this compound Biosynthesis
| Finding | Organism | Key Genes/Enzymes | Significance |
|---|---|---|---|
| Identification of this compound Biosynthetic Gene Cluster | Pyricularia oryzae | NEC1, NEC2 | Elucidated the genetic basis of this compound production. nih.govresearchgate.net |
| Characterization of NEC1 | Pyricularia oryzae | Iterative Type I PKS | Confirmed the mechanism for the synthesis of the polyketide backbone. oup.comnih.govresearchgate.net |
| Function of NEC2 | Pyricularia oryzae | O-methyltransferase | Determined the enzyme responsible for the key methylation step. nih.govresearchgate.netmdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Germicidin |
| Gibepyrone |
Precursor Incorporation Studies for this compound (Inferred from polyketide nature)
This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of small carboxylic acid units. nih.govoup.commdpi.com While direct precursor incorporation studies specifically for this compound are not extensively detailed in the provided context, its biosynthetic origin can be inferred from the well-established principles of polyketide synthesis. The biosynthesis of polyketides typically involves the sequential condensation of acyl-CoA precursors, with acetyl-CoA serving as the starter unit and malonyl-CoA as the extender unit. nih.govsips.org.in
Isotopic labeling experiments are the standard method to elucidate such pathways. rsc.orgdntb.gov.ua In a typical study, the producing organism is fed with precursors labeled with stable or radioactive isotopes, such as [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate. beilstein-journals.org The resulting polyketide is then isolated, and the location of the incorporated labels is determined using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Based on this established methodology for other fungal polyketides, it is hypothesized that the this compound backbone is assembled from one acetyl-CoA starter unit and multiple malonyl-CoA extender units. nih.govrsc.org The carbon atoms originating from the methyl group of acetate (B1210297) can be distinguished from those derived from the carboxyl group, revealing the folding pattern of the polyketide chain. rsc.org For instance, studies on the polyketide aspyrone (B94758) confirmed its origin from acetate and malonate precursors and identified the starter unit through ¹⁴C-labeling. rsc.org Similarly, feeding experiments with [1,2-¹³C₂]acetate for butyrolactol A confirmed the alignment of malonate units in its structure. beilstein-journals.org Therefore, it is inferred that similar studies would confirm that the this compound skeleton is derived from the condensation of acetate and malonate units, consistent with its classification as a product of a Type I polyketide synthase.
Genetic Determinants of this compound Biosynthesis
The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster (BGC). nih.govnih.gov Fungal secondary metabolite genes are frequently silent or expressed at very low levels under standard laboratory conditions. nih.govebi.ac.uk However, through targeted genetic manipulation and analysis, the core genes responsible for this compound synthesis and the regulatory networks controlling their expression have been identified. nih.govriken.jp
Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster (BGC) responsible for this compound production was successfully identified in the rice blast fungus, Pyricularia oryzae. nih.govmdpi.comresearchgate.net This was achieved after inducing the production of the compound, which is typically not synthesized under normal lab conditions. oup.comebi.ac.uk The identified BGC is remarkably simple, consisting of just two key genes: NEC1 and NEC2. nih.govebi.ac.ukresearchgate.net
NEC1 (MGG_00806): This gene encodes an iterative type I polyketide synthase (PKS). nih.govoup.com This multidomain enzyme is responsible for constructing the core polyketide backbone of this compound by catalyzing the sequential condensation of acetate-derived units. nih.govresearchgate.net Gene knockout experiments involving the deletion of NEC1 in a this compound-producing strain resulted in the complete abolishment of its production, confirming its essential role as the core synthase. researchgate.net
NEC2 (MGG_14657): This gene encodes an O-methyltransferase (O-MT). nih.govmdpi.com This enzyme carries out a critical tailoring step in the biosynthetic pathway: the methylation of a hydroxyl group on the polyketide intermediate to form the characteristic methoxy group at the C-4 position of the this compound molecule. nih.govresearchgate.net The absence of a similar O-MT gene in the BGC for the related gibepyrone compounds in Fusarium spp. explains why they lack this methoxy group. nih.govresearchgate.net
The characterization of this BGC has been pivotal in understanding the minimal genetic machinery required for this compound synthesis.
Table 1: Genes in the this compound Biosynthetic Gene Cluster of P. oryzae
| Gene Name | Gene ID | Encoded Enzyme | Function in this compound Biosynthesis |
|---|---|---|---|
| NEC1 | MGG_00806 | Iterative Type I Polyketide Synthase (PKS) | Synthesizes the core polyketide backbone. nih.govresearchgate.net |
Transcriptional Regulation and Induction of this compound Gene Expression
The expression of the this compound BGC is tightly regulated and typically remains silent. nih.gov Its activation is controlled by complex signaling networks that respond to specific cellular or environmental cues. nih.govmdpi.com Research has uncovered that the transcription of NEC1 and NEC2 can be triggered by disrupting specific signal transduction pathways and is likely influenced by broader epigenetic mechanisms. nih.govriken.jp
A key breakthrough in understanding this compound regulation was the discovery that its production is induced by disrupting the two-component signal transduction (TCS) system in P. oryzae. nih.govoup.comnih.govebi.ac.uk The TCS is a primary mechanism through which fungi sense and respond to environmental changes. mdpi.com
Researchers demonstrated that the simultaneous deletion of two genes, OSM1 (encoding a HOG-pathway mitogen-activated protein kinase, or MAP kinase) and PoYPD1 (encoding a histidine-containing phosphotransfer protein), triggered the expression of the otherwise silent this compound BGC. nih.govmdpi.comnih.govebi.ac.ukebi.ac.uk This genetic manipulation effectively disturbs the normal signal flow, leading to the transcriptional activation of NEC1 and NEC2 and subsequent production of this compound and its hydroxylated analog. nih.govebi.ac.uk This finding highlights a direct link between a major signal transduction cascade and the control of a specific secondary metabolite pathway. riken.jpebi.ac.uk
Epigenetic regulation, which involves heritable changes in gene expression without altering the DNA sequence, is a crucial layer of control for fungal secondary metabolism. mdpi.com Mechanisms such as histone modification (acetylation and methylation) and the action of global regulators like LaeA can dictate whether a BGC is active or silent. mdpi.comnih.gov While direct epigenetic manipulation of the this compound BGC in P. oryzae has not been explicitly detailed, the principles are widely applicable. nih.gov Successful activation of silent BGCs is often achieved through epigenetic control. nih.govresearchgate.net
For instance, in the endophytic fungus Cosmosporella sp. VM-42, a known producer of this compound, treatment with small-molecule epigenetic modulators was shown to activate silent BGCs and trigger the production of other, putatively new, secondary metabolites. nih.gov This demonstrates the potential of using epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to unlock the expression of the this compound cluster in various fungal species. mdpi.com These global regulatory mechanisms represent a promising avenue for accessing and enhancing the production of this compound.
Two-Component Signal Transduction System Involvement
Genetic Engineering Approaches for Enhanced this compound Production
Genetic engineering offers a direct and powerful strategy for increasing the yield of desired secondary metabolites. nih.govlongdom.org For this compound, the most successful approach has been the targeted overexpression of its core biosynthetic genes. nih.gov
Following the identification of the NEC1 and NEC2 genes, researchers engineered a strain of P. oryzae to overexpress both genes simultaneously. nih.govmdpi.comebi.ac.uk This manipulation led to a significant overproduction of this compound. nih.govresearchgate.netebi.ac.ukebi.ac.uk Furthermore, this strategy not only enhanced the yield of the primary compound but also resulted in the production and identification of five additional this compound analogs, including a previously undiscovered derivative named zaepyrone. nih.govmdpi.comnih.gov This demonstrates that increasing the flux through the biosynthetic pathway can lead to the accumulation of intermediates or shunt products, thereby expanding the chemical diversity of the metabolites produced. nih.gov This approach, focused on the overexpression of pathway-specific genes, is a cornerstone of modern metabolic engineering for enhancing the production of valuable natural products. frontiersin.orgmdpi.com
Biological Activities and Molecular Mechanisms of Nectriapyrone
Antifungal Activities of Nectriapyrone
While primarily recognized for its antibacterial properties, this compound also exhibits effects on fungal growth and morphology.
This compound Effects on Fungal Growth and Morphology
Research indicates that this compound can influence the development of certain fungi. For instance, in the rice blast fungus Pyricularia oryzae, which is a known producer of this compound, the compound has a growth-promoting effect, particularly in the presence of the bacterium Streptomyces griseus. mdpi.comoup.comnih.gov This suggests a role for this compound in the complex interactions between the fungus and its surrounding microbial community. oup.comnih.gov The physical characteristics of fungal growth, such as colony morphology and pigmentation, can be influenced by various environmental factors and chemical compounds. ijsrem.comadelaide.edu.au While direct studies on this compound's comprehensive effects on fungal morphology are limited, its influence on growth implies a potential impact on these physical attributes.
Cellular Targets and Pathways Affected by this compound in Fungi (Inferred from general research)
The precise molecular targets of this compound in fungi have not been fully elucidated. However, insights can be drawn from the regulation of its own biosynthesis and the general understanding of fungal secondary metabolism. The production of this compound in P. oryzae is induced by the disruption of a two-component signal transduction system, specifically by deleting the genes OSM1 (a HOG MAP kinase) and PoYPD1 (a His-containing phosphotransfer protein). oup.comnih.gov This suggests that the biosynthetic pathway of this compound is under the control of signaling cascades that respond to environmental cues. mdpi.comoup.com Fungal secondary metabolism is often intertwined with developmental processes like sporulation, and environmental factors such as pH and nutrient availability can concurrently affect both. nih.gov Therefore, it is plausible that this compound's cellular effects are linked to these regulatory networks.
This compound in Plant-Pathogen Interactions (e.g., lack of requirement for rice infection)
Despite being produced by plant pathogenic fungi like Pyricularia oryzae, studies have shown that this compound is not essential for the infection of rice plants. oup.comnih.govresearchgate.netriken.jp This finding distinguishes it from other secondary metabolites like melanin (B1238610), which is a critical virulence factor for P. oryzae. nih.govresearchgate.net The lack of a direct role in pathogenicity suggests that the primary function of this compound for the fungus lies in its interactions with other microorganisms in its environment rather than in overcoming host plant defenses. researchgate.netriken.jp
Antibacterial Activities of this compound
This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. oup.comnih.govbiorxiv.org
Spectrum of Antibacterial Action of this compound (e.g., MSSA, MRSA, Streptomyces griseus)
This compound exhibits a selective spectrum of antibacterial activity. It has been shown to be effective against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.orgresearchgate.netnih.gov An endophytic fungus, Cosmosporella sp. VM-42, isolated from Vinca minor, produces this compound as its main antibacterial compound. biorxiv.orgresearchgate.net The crude extract from this fungus showed significant inhibition of S. aureus growth but had minimal effect on the Gram-negative bacterium Escherichia coli. nih.gov
Furthermore, this compound has been found to inhibit the growth and pigment formation of Streptomyces griseus. mdpi.comoup.comnih.govnih.govebi.ac.uk This activity against Streptomyces, a common soil bacterium, further supports the hypothesis that this compound plays a role in mediating interactions between the producing fungus and its bacterial competitors in the natural environment. oup.comnih.govresearchgate.net
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Type | Activity | References |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | Gram-positive | Inhibitory/Bactericidal | researchgate.net, biorxiv.org, nih.gov |
| Staphylococcus aureus (MRSA) | Gram-positive | Inhibitory/Bactericidal | researchgate.net, biorxiv.org, nih.gov |
| Streptomyces griseus | Gram-positive | Inhibitory | oup.com, nih.gov, mdpi.com, nih.gov, ebi.ac.uk |
| Escherichia coli | Gram-negative | No significant activity | nih.gov |
Mechanistic Investigations of this compound's Bactericidal Effects
Studies on this compound isolated from Cosmosporella sp. VM-42 have demonstrated its bactericidal (bacteria-killing) activity against both MSSA and MRSA strains. biorxiv.orgresearchgate.netnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against these strains were found to be in the range of 62.5 to 125 µg/mL. researchgate.netbiorxiv.orgresearchgate.netnih.gov While the precise molecular mechanism of its bactericidal action is not yet fully detailed, its effectiveness against drug-resistant strains like MRSA highlights its potential as a source for new antibacterial agents. biorxiv.orgresearchgate.net
Table 2: MIC and MBC of this compound against Staphylococcus aureus Strains
| Strain | MIC (µg/mL) | MBC (µg/mL) | References |
|---|---|---|---|
| MSSA | 62.5 - 125 | 62.5 - 125 | researchgate.net, researchgate.net, biorxiv.org, nih.gov |
| MRSA | 62.5 - 125 | 62.5 - 125 | researchgate.net, researchgate.net, biorxiv.org, nih.gov |
Cytotoxic and Antiproliferative Activities of this compound (in vitro/cell line studies only)
This compound has demonstrated cytotoxic and antiproliferative effects across various cancer cell lines in laboratory settings. Research indicates its potential as a cytotoxic agent, showing activity against human T-cell leukemia and melanoma tumor cell lines. researchgate.net Further studies have highlighted its toxic effects on tumor cells, contributing to the interest in its potential anticancer applications. oup.comnih.gov One investigation identified this compound as a substance with cytotoxic effects when testing fractions from a limnetic fungus on human bladder cancer cells (5637) and non-tumorigenic human keratinocytes (HaCaT). researchgate.net
This compound-Induced Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
The mechanisms underlying this compound's cytotoxic effects involve the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle in cancer cells. Apoptosis is a critical process for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. nih.gov The induction of apoptosis can be triggered through various signaling pathways within the cell. researchgate.net
Cell cycle arrest is another key mechanism by which antiproliferative agents halt the growth of cancer cells. mdpi.com By stopping the cell cycle at specific phases, such as G2/M or sub-G1, these agents can prevent cancer cells from dividing and proliferating. nih.govarchivesofmedicalscience.comoncotarget.com Studies on other natural compounds have shown that they can induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways. nih.gov
Molecular Targets and Signaling Pathways Modulated by this compound in Cancer Cells (e.g., DOPA melanin formation)
This compound's biological activity extends to the modulation of specific molecular targets and signaling pathways. One notable effect is its ability to stimulate the formation of 3,4-dihydroxyphenylalanine (DOPA) melanin in B16-F1 melanoma cells. researchgate.netoup.comnih.govjst.go.jpmdpi.com Melanin biosynthesis is a complex process, and its modulation can have various physiological effects. nih.gov
The signaling pathways affected by this compound are crucial in cancer biology. Aberrant signaling through pathways like PI3K/AKT/mTOR and Wnt/β-catenin is a common driver of tumor growth and proliferation. frontiersin.orgnih.gov Natural products often exert their anticancer effects by modulating multiple oncogenic pathways, leading to the inhibition of proliferation and induction of cell death. mdpi.com While the precise signaling cascades targeted by this compound are still under full investigation, its ability to influence processes like melanin synthesis suggests an interaction with specific cellular mechanisms. oup.comnih.govjst.go.jpmdpi.com
Interactive Table: Investigated In Vitro Cytotoxic Activities of this compound
| Cell Line | Cell Type | Activity |
| Human T-cell leukemia | Leukemia | Cytotoxic researchgate.net |
| Melanoma | Melanoma | Cytotoxic researchgate.net |
| 5637 | Human bladder cancer | Cytotoxic researchgate.net |
| HaCaT | Non-tumorigenic human keratinocytes | Cytotoxic researchgate.net |
| HuCCA-1 | Cholangiocarcinoma | Weak or inactive thieme-connect.de |
| HepG2 | Liver cancer | Weak or inactive thieme-connect.de |
| A549 | Lung carcinoma | Weak or inactive thieme-connect.de |
| MOLT-3 | Acute lymphoblastic leukemia | Weak or inactive thieme-connect.de |
Other Investigated Biological Activities of this compound
Beyond its cytotoxic properties, this compound has been explored for other biological activities, particularly as an enzyme inhibitor.
This compound as an Enzyme Inhibitor
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. This compound has been identified as an inhibitor of specific enzymes, highlighting its potential for broader pharmacological applications. dntb.gov.ua
This compound has been reported to be an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. oup.comnih.govmdpi.comuth.edu By inhibiting MAO, the levels of these neurotransmitters can be increased, which is a mechanism of action for certain antidepressant medications. uth.eduwikipedia.org There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities. wikipedia.org The inhibitory action of this compound on MAO was observed in studies using mouse brain tissue. oup.comnih.gov
This compound has also been investigated for its ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. tandfonline.comtandfonline.com Specifically, it has shown selective inhibitory activity against butyrylcholinesterase (BuChE). tandfonline.comtandfonline.comnih.govresearchgate.net The inhibition of BuChE is being explored as a potential therapeutic strategy for conditions like Alzheimer's disease. researchgate.netresearchgate.net In one study, this compound demonstrated an IC50 value of 29.05 μM for BuChE, with a maximum inhibition of 61.83%. tandfonline.comtandfonline.comresearchgate.net It did not, however, show inhibitory activity against acetylcholinesterase (AChE) at the concentrations tested. tandfonline.comtandfonline.com
Interactive Table: Enzyme Inhibitory Activity of this compound
| Enzyme | Activity | IC50 Value | Maximum Inhibition |
| Monoamine Oxidase (MAO) | Inhibitor oup.comnih.govmdpi.com | Not specified | Not specified |
| Butyrylcholinesterase (BuChE) | Selective Inhibitor tandfonline.comtandfonline.comnih.govresearchgate.net | 29.05 μM tandfonline.comtandfonline.comresearchgate.net | 61.83% researchgate.net |
| Acetylcholinesterase (AChE) | No inhibition observed tandfonline.comtandfonline.com | Not applicable | Not applicable |
Monoamine Oxidase Inhibition
Immunomodulatory Effects of this compound (Inferred from general bioactivity)
Direct and extensive research specifically defining the immunomodulatory activities of this compound is limited. However, its potential role in modulating biological responses, including those of the immune system, can be inferred from its known cytotoxic activities. oup.comoup.commdpi.com Fungi of the genera Nectria and Clonostachys, known producers of this compound, also synthesize other compounds with demonstrated immunomodulatory effects. nih.govmdpi.com For instance, a fungal immunomodulatory protein (FIP-nha) from Nectria haematococca has been shown to suppress tumor growth, and cyclosporins A and C with immunosuppressive properties have been isolated from a Nectria sp. nih.govmdpi.com
The cytotoxic profile of this compound itself provides a basis for inferring potential immunomodulatory functions. Research has demonstrated that this compound isolated from the endophytic fungus Glomerella cingulata exhibits significant cytotoxic activity against human T leukemia and melanoma tumor cell lines. oup.comoup.commdpi.com The mechanisms underlying cytotoxicity, such as the induction of apoptosis or cell cycle arrest, are intrinsically linked with immune system functions, particularly in the context of anti-tumor immunity. The ability of a compound to selectively target and eliminate cancerous cells suggests an interaction with cellular pathways that are also critical for immune cell regulation and response. Therefore, the demonstrated bioactivity of this compound against tumor cells indicates it may possess properties that could influence immune responses, warranting further investigation into its specific immunomodulatory mechanisms. oup.comoup.com
Phytotoxic Activities of this compound
This compound, a polyketide compound produced by various fungi, exhibits notable phytotoxic activity against a range of plant species. mdpi.comnih.gov It is recognized as a phytotoxin produced by several plant pathogenic fungi, including Biscogniauxia rosacearum, the causal agent of charcoal canker on oak trees, and Pestalotiopsis guepinii, which causes hazelnut twig blight. mdpi.commdpi.comnih.gov
The phytotoxicity of this compound manifests as visible damage to plant tissues. mdpi.commdpi.com In laboratory assays, it has been shown to cause extensive necrosis on the leaves of several non-host plants. mdpi.comcore.ac.uk For example, when tested using a leaf puncture assay, this compound was found to be toxic to Cirsium arvense, Sonchus oleraceus, and Chenopodium album. mdpi.com Similarly, this compound produced by a strain of Biscogniauxia rosacearum isolated from oak trees induced severe necrosis on the leaves of Holm oak (Quercus ilex) at a concentration of 5 × 10⁻³ M. mdpi.comnih.gov However, its toxicity is selective, as it showed no activity against ivy (Hedera helix) in the same study. mdpi.comnih.gov Research on detached tomato leaves described its effect as a "modulated phytotoxicity". mdpi.com
Studies comparing this compound with its structural analogs have provided some insight into its structure-activity relationship. The high phytotoxic activity of both this compound and its dihydro-derivative suggests that the double bond within the 1-methylpropenyl group at the C-6 position of the pyrone ring is not essential for its toxic effects on plants. core.ac.uk
The following table summarizes the documented phytotoxic effects of this compound on various plant species.
| Target Plant Species | Assay Type | Observed Effect | Concentration | Source(s) |
| Cirsium arvense (Creeping Thistle) | Leaf Puncture | Toxic, Necrosis | Not Specified | mdpi.com |
| Sonchus oleraceus (Common Sowthistle) | Leaf Puncture | Toxic, Necrosis | Not Specified | mdpi.com |
| Chenopodium album (Lamb's Quarters) | Leaf Puncture | Toxic, Necrosis | Not Specified | mdpi.com |
| Quercus ilex (Holm Oak) | Leaf Puncture | Severe Necrosis | 5 × 10⁻³ M | mdpi.com, nih.gov |
| Tomato (Lycopersicon esculentum) | Detached Leaf Assay | Modulated Phytotoxicity | Not Specified | mdpi.com |
| Hedera helix (Ivy) | Leaf Puncture | Inactive | 5 × 10⁻³ M | mdpi.com, nih.gov |
Synthetic Approaches and Structure Activity Relationship Sar Studies of Nectriapyrone
Total Synthesis Strategies for Nectriapyrone
The total synthesis of this compound, a polyketide natural product, has been successfully achieved, providing confirmation of its structure and enabling access to the molecule for further study. The strategies employed highlight efficient methods for constructing the core α-pyrone ring and installing the characteristic side chain.
Retrosynthetic Analysis of this compound
A logical retrosynthetic analysis of this compound (Structure 1 ) breaks the molecule down into simpler, commercially available precursors. The primary disconnection strategy hinges on the Wittig olefination, a powerful method for forming carbon-carbon double bonds. This disconnection of the exocyclic double bond on the side chain reveals two key fragments: the α-pyrone aldehyde, vermopyrone (2 ), and a corresponding phosphorus ylide.
Further deconstruction of vermopyrone (2 ) through a retro-condensation pathway leads back to the simple linear precursor, 3,5-heptanedione (B1630319) (3 ). This analysis outlines a convergent and logical synthetic path, starting from a basic diketone to assemble the complex natural product.
Figure 1: Retrosynthetic Analysis of this compound
Key Synthetic Intermediates and Stereochemical Control in this compound Synthesis
The total synthesis reported by Podlech and co-workers in 2012 exemplifies the strategy outlined in the retrosynthetic analysis. unigoa.ac.inresearchgate.net The synthesis commences with the commercially available 3,5-heptanedione (3 ), which serves as the foundational building block.
Key Synthetic Intermediates:
3,5-Heptanedione (3): The starting material for the synthesis.
Vermopyrone (2): This α-pyrone aldehyde is the crucial intermediate. It is synthesized from 3,5-heptanedione in a four-step sequence. unigoa.ac.in It represents the assembled heterocyclic core of this compound, ready for the introduction of the side chain.
Stereochemical Control:
The critical aspect of stereochemical control arises during the formation of the side-chain's double bond via the Wittig reaction. The reaction between vermopyrone (2 ) and an ethyl-substituted phosphorus ylide is not completely stereoselective. It produces a mixture of E and Z isomers with a reported selectivity of 7:3. unigoa.ac.in The desired natural product is the E isomer, which can be successfully isolated from the mixture by standard chromatographic techniques. unigoa.ac.in This step is pivotal as the geometry of this double bond is a defining feature of the this compound molecule.
Alternative Synthetic Routes to this compound
While the Wittig-based approach from vermopyrone is a proven route, other modern synthetic methodologies for α-pyrone construction could offer alternative pathways to this compound and its analogs. unigoa.ac.inresearchgate.net
Cross-Coupling Strategies: A convergent approach could involve the synthesis of a halogenated pyrone core, such as a 3-bromo-2-pyrone derivative. This intermediate could then undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with an appropriate vinylboronic acid or ester to install the side chain. researchgate.net This method offers flexibility in modifying the side chain for SAR studies.
Annulation Reactions: Phosphine-catalyzed annulation reactions between an appropriate aldehyde and ethyl allenoate present a one-step method to form 6-substituted 2-pyrones. nih.gov Adapting this methodology could potentially streamline the synthesis of the this compound core.
Diels-Alder Reactions: Substituted 2-pyrones are effective dienes in Diels-Alder reactions. nih.gov A strategy could be envisioned where a more complex dienophile is reacted with a simple pyrone, followed by subsequent modifications to arrive at the this compound structure.
These alternative routes, while not yet reported specifically for this compound, are established in the synthesis of other pyrone-containing natural products and represent viable future strategies. nih.gov
Semisynthesis and Analog Generation of this compound
The generation of this compound analogs is crucial for understanding the relationship between its chemical structure and biological activity. Both chemical derivatization and biosynthetic approaches have been employed to create a library of related compounds for testing. nih.govnih.gov
Derivatization Strategies for this compound
Derivatization of this compound has been achieved through both chemical and biological methods.
Chemical Derivatization: A direct chemical modification reported is the hydrogenation of this compound. This reaction reduces the side-chain double bond to yield racemic phomapyrone C methyl ether, demonstrating a method to probe the importance of this unsaturation. researchgate.net
Biosynthetic Derivatization: A powerful strategy for generating analogs has been the manipulation of the this compound biosynthetic gene cluster (BGC) in the fungus Pyricularia oryzae. nih.govnih.govsemanticscholar.org The BGC consists of a polyketide synthase gene (NEC1) and an O-methyltransferase gene (NEC2). nih.govmcmaster.ca By overexpressing these two genes, researchers induced the overproduction of not only this compound but also five related analogs. nih.govsemanticscholar.org These analogs included hydroxylated derivatives and a new compound named zaepyrone. semanticscholar.orgmdpi.com This approach leverages the fungus's own enzymatic machinery to perform specific modifications on the this compound scaffold.
Synthesis of this compound Analogs for SAR Studies
The primary goal of synthesizing analogs is to conduct Structure-Activity Relationship (SAR) studies. The analogs generated by the overexpression of the NEC1 and NEC2 genes in P. oryzae have been particularly informative. nih.govmdpi.com
The library of biosynthesized compounds was tested for bioactivity, specifically for the inhibition of growth of the bacterium Streptomyces griseus. nih.govmdpi.com The results of this study provided a clear initial insight into the SAR of this compound. Of the six compounds produced (this compound and its five biosynthesized analogs), only this compound itself showed significant inhibitory activity. nih.govmdpi.comresearchgate.net
This finding strongly suggests that the specific structural features of this compound are essential for its antibacterial activity against S. griseus. The other analogs, which are likely hydroxylated or otherwise modified, may represent detoxification products created by the fungus. nih.govmdpi.com This implies that modifications to the side chain or the pyrone core, even seemingly minor ones like hydroxylation, can lead to a complete loss of this specific biological activity. Comparison with structurally similar natural products like gibepyrones, which lack the 4-methoxy group, further underscores the importance of this functional group for activity. semanticscholar.orgresearchgate.net
Table 1: this compound Analogs and SAR Insights This is an interactive table. Select a row to see more details.
| Compound | Method of Generation | Key Structural Difference from this compound | Activity against S. griseus | SAR Implication |
| This compound | Natural Product / Overexpression | - | Active | The parent structure is required for activity. |
| Hydroxylated Analogs | Biosynthesis (Gene Overexpression) | Addition of -OH group(s) | Inactive | Hydroxylation at various positions leads to loss of activity. nih.govmdpi.com |
| Zaepyrone | Biosynthesis (Gene Overexpression) | New derivative, specific structure varies | Inactive | Alterations to the core structure or side chain abolish activity. semanticscholar.orgmdpi.com |
| Phomapyrone C methyl ether | Chemical Synthesis (Hydrogenation) | Saturated side-chain | Not Reported in SAR study | Importance of the C=C double bond is a key question. researchgate.net |
Computational Chemistry and this compound Structure-Activity Relationship
Computational chemistry has emerged as an indispensable tool in the study of natural products, offering insights into their structural properties, potential biological targets, and the relationship between their chemical structure and biological activity. While comprehensive in silico studies focused solely on this compound are not extensively documented in publicly available research, the principles of computational chemistry have been applied to its analogs and are widely used for similar compounds. These methods provide a framework for understanding this compound's bioactivity and guiding future research.
In Silico Modeling for this compound-Target Interactions
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for natural products and elucidating the molecular basis of their activity.
While specific molecular docking studies detailing the interaction of this compound with its targets are not widely published, research on other fungal metabolites provides a blueprint for how such studies could be conducted. For instance, molecular docking has been effectively used to study the interaction of compounds isolated from endophytic fungi with various receptors, including those from multidrug-resistant bacterial pathogens.
This compound has demonstrated inhibitory activity against several enzymes, making it a candidate for more extensive in silico investigation. For example, this compound has been shown to be a selective inhibitor of butyrylcholinesterase (BuChE), an important target in the management of Alzheimer's disease. researchgate.nettandfonline.com A molecular docking study could reveal the specific amino acid residues in the active site of BuChE that interact with this compound, providing a rationale for its inhibitory activity and selectivity over acetylcholinesterase (AChE).
Furthermore, this compound has reported anti-inflammatory effects by preventing lipopolysaccharide (LPS)-induced nitric oxide (NO) production. nih.gov Molecular docking could be employed to investigate its interaction with key enzymes in the inflammatory pathway, such as inducible nitric oxide synthase (iNOS), to understand the mechanism behind this bioactivity.
Computational methods have also been applied to determine the stereochemistry of this compound-related compounds. For instance, computational analysis of electronic circular dichroism (ECD) spectra was used to determine the absolute configuration of this compound analogs, which is crucial as the biological activity of these fungal metabolites can be highly dependent on their stereochemistry. researchgate.net
Table 1: Reported Bioactivities of this compound with Potential for In Silico Target Interaction Studies
| Biological Target/Pathway | Reported Bioactivity | IC50 Value | Source |
| Butyrylcholinesterase (BuChE) | Inhibition | 29.05 µM | researchgate.net |
| LPS-induced Nitric Oxide (NO) Production | Inhibition | 35.4 µM | nih.gov |
Predictive Models for this compound Bioactivity Based on Structural Features
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the bioactivity of novel compounds and for optimizing the structure of lead compounds to enhance their potency and reduce potential toxicity.
Specific QSAR models for this compound and its derivatives have not been detailed in the available literature. However, the principles of SAR, which form the basis of QSAR, are evident from studies on this compound and its analogs. The biosynthesis of this compound is governed by a specific gene cluster, and overexpression of these genes leads to the production of several analogs. nih.govmdpi.comnih.gov
Bioactivity testing of these analogs has consistently shown that this compound is often the most potent compound, suggesting that the other analogs may be detoxification products. nih.govmdpi.comresearchgate.net This implies that specific structural features of the this compound molecule are critical for its biological activity. For example, the presence and position of the methoxy (B1213986) group, which distinguishes this compound from the related gibepyrones, appears to be important. nih.govresearchgate.net
A systematic QSAR study of a series of this compound analogs could quantify the contribution of different structural motifs to their bioactivity. By generating a series of derivatives with modifications at various positions of the α-pyrone core and the alkyl side chain, and measuring their biological activity, a predictive model could be developed. Such a model would be invaluable for designing new, more potent this compound-based compounds.
Table 2: Structure-Activity Relationship Insights from this compound and its Analogs
| Compound | Key Structural Feature | Relative Bioactivity | Source |
| This compound | Parent compound | Active | nih.govmdpi.com |
| Hydroxylated this compound Analog | Addition of a hydroxyl group | Inactivated/Detoxified | mdpi.com |
| Zaepyrone | New derivative from overexpression | Less active than this compound | nih.govmdpi.com |
| Other this compound Analogs | Various modifications | Generally inactive or less active | nih.govmdpi.comresearchgate.net |
The development of predictive models for this compound would be a logical next step in harnessing its therapeutic potential, allowing for the rational design of new derivatives with improved biological activities.
Ecological and Environmental Roles of Nectriapyrone
Nectriapyrone in Fungal-Host Interactions
This compound is produced by fungi that engage in diverse relationships with host organisms, ranging from pathogenic to symbiotic. mdpi.comresearchgate.net Its presence has been identified in plant pathogens, endophytic fungi that live harmlessly within plant tissues, and fungi associated with marine sponges. mdpi.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net
While many fungi that produce this compound are plant pathogens, research indicates that this compound itself is not a requirement for infection, at least in the case of the rice blast fungus, Pyricularia oryzae (also known as Magnaporthe oryzae). mdpi.comnih.govriken.jp Studies involving the knockout of the this compound biosynthetic gene cluster in P. oryzae have shown that the resulting mutant strains are just as pathogenic to rice as the wild-type strains. semanticscholar.org This suggests that this compound does not function as a primary virulence factor in this particular host-pathogen interaction and likely serves other ecological purposes. mdpi.comoup.comnih.gov
| Fungus | Host | Role of this compound in Pathogenicity |
| Pyricularia oryzae | Rice (Oryza sativa) | Not required for infection. mdpi.comnih.govriken.jp |
| Fungal Type | Host Type | Potential Role of this compound |
| Endophytic fungi | Plants | Chemical defense for the host. mdpi.comnih.gov |
| Sponge-associated fungi | Marine Sponges | Protection against microbial fouling or predation. mdpi.comresearchgate.net |
This compound as a Virulence Factor in Fungal Pathogens (or lack thereof)
This compound in Inter-Species Chemical Communication
Secondary metabolites are pivotal in mediating interactions between different species. nih.gov this compound is a key player in the chemical dialogues between its fungal producers and other microorganisms, as well as plants. mdpi.comnih.govdntb.gov.ua
A significant ecological role of this compound appears to be in its interactions with bacteria, particularly those from the genus Streptomyces. mdpi.comoup.comnih.gov Research has demonstrated that this compound produced by P. oryzae can inhibit the growth and pigment formation of Streptomyces griseus. mdpi.comnih.govnih.gov Interestingly, this interaction also benefits the fungus, as this compound has a growth-promoting effect on P. oryzae when it is in competition with S. griseus. mdpi.comoup.comnih.gov This suggests that this compound functions as a chemical weapon in microbial warfare, allowing the fungus to gain a competitive advantage in its ecological niche. oup.comnih.gov The structural similarity of this compound to germicidins, which are produced by Streptomyces species and act as autoregulators of spore germination, further points to a co-evolutionary chemical arms race. mdpi.comnih.govresearchgate.net
| Interacting Species | Effect of this compound |
| Pyricularia oryzae (producer) vs. Streptomyces griseus | Inhibits growth and pigment formation in S. griseus. mdpi.comnih.gov |
| Pyricularia oryzae (producer) in the presence of S. griseus | Promotes the growth of P. oryzae. mdpi.comoup.comnih.gov |
Allelopathy is the process by which an organism produces biochemicals that influence the growth and survival of other organisms. researchgate.net this compound has been reported to exhibit allelopathic properties, including toxicity to plants. mdpi.comnih.gov This phytotoxic activity could provide a competitive advantage to the this compound-producing fungus by suppressing the growth of nearby plants, thereby securing more resources. nih.gov The allelopathic effects of secondary metabolites can vary depending on the concentration and the target species. biorxiv.orgdergipark.org.tr While not a primary virulence factor in pathogenic interactions, the phytotoxicity of this compound contributes to the fungus's ability to manipulate its immediate environment. semanticscholar.orgnih.gov
| Effect | Target Organism | Reference |
| Phytotoxicity | Plants | mdpi.comsemanticscholar.orgnih.gov |
| Antibacterial | Bacteria | mdpi.comnih.gov |
Advanced Methodologies for Nectriapyrone Research
Omics Technologies in Nectriapyrone Biosynthesis Research
"Omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, have become indispensable in unraveling the complexities of secondary metabolite production, including that of this compound. nih.govnih.gov These approaches provide a holistic view of the molecular processes governing the synthesis of this compound.
The biosynthesis of fungal secondary metabolites like this compound is typically orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC). nih.gov Genomics, the study of an organism's complete set of DNA, is a powerful tool for identifying these BGCs. By sequencing the genomes of this compound-producing fungi, such as Pyricularia oryzae and Cosmosporella sp., researchers can pinpoint the genes responsible for its production. nih.govmdpi.com
For instance, in P. oryzae, the this compound BGC was identified and found to consist of a polyketide synthase (PKS) gene (NEC1) and an O-methyltransferase (O-MT) gene (NEC2). mdpi.com Similarly, genome mining in Botrytis deweyae has revealed potential PKS gene clusters with homology to the this compound cluster in P. oryzae. mdpi.com
Transcriptomics, which analyzes the complete set of RNA transcripts, complements genomics by revealing which genes are actively being expressed under specific conditions. By comparing the transcriptomes of this compound-producing and non-producing fungal strains or cultures grown under different conditions, scientists can confirm the involvement of the identified genes in the biosynthetic pathway. mdpi.com For example, disturbing the two-component signal transduction system in P. oryzae was shown to induce this compound production, and transcriptomic analysis helped to understand the regulatory networks involved. mdpi.comresearchgate.net
| Technology | Application in this compound Research | Key Findings |
| Genomics | Identification of the this compound biosynthetic gene cluster (BGC). | The BGC in Pyricularia oryzae contains a PKS gene (NEC1) and an O-methyltransferase gene (NEC2). mdpi.com |
| Transcriptomics | Confirmation of gene expression within the BGC during this compound production and understanding regulatory mechanisms. | Overexpression of NEC1 and NEC2 leads to this compound overproduction. mdpi.comresearchgate.net |
While genomics and transcriptomics identify the genetic blueprint, proteomics and metabolomics provide insights into the functional machinery and chemical outputs of the cell. Proteomics, the large-scale study of proteins, can identify the enzymes (proteins) encoded by the BGC that are actively involved in the this compound biosynthetic pathway.
Metabolomics, the comprehensive analysis of metabolites within a biological system, is crucial for tracking the intermediates and final products of the biosynthetic pathway. uni-greifswald.de By comparing the metabolic profiles of wild-type and genetically modified fungal strains (e.g., those with a disrupted BGC), researchers can confirm the function of specific genes. nih.gov Untargeted metabolomic analysis of Cosmosporella sp. VM-42, for example, confirmed the production of this compound and other secondary metabolites. nih.gov This approach, often coupled with mass spectrometry, allows for the detection and relative quantification of this compound and its analogs in complex mixtures. nih.gov
| Technology | Application in this compound Research | Key Findings |
| Proteomics | Identification and characterization of the enzymes involved in the this compound biosynthetic pathway. | Elucidates the roles of PKS and O-methyltransferase enzymes. |
| Metabolomics | Detection and quantification of this compound, its precursors, and analogs in fungal extracts. | Confirms this compound production and helps to identify novel derivatives. nih.gov |
Genomics and Transcriptomics for Gene Cluster Identification
Advanced Spectroscopic Techniques for this compound Structural Elucidation (Focus on methodology, not data)
Determining the precise chemical structure of this compound and its derivatives relies heavily on advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.
The primary methods used for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon-hydrogen framework of the molecule. nih.govoup.com These techniques help to piece together the connectivity of atoms and determine the relative stereochemistry.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information. nih.gov
Other spectroscopic techniques that can be employed include:
Infrared (IR) Spectroscopy : This method identifies the functional groups present in the molecule (e.g., carbonyls, hydroxyls) based on their absorption of infrared radiation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores. nih.gov
Circular Dichroism (CD) and Optical Rotation (OR) : These techniques are used to determine the absolute stereochemistry of chiral molecules like this compound. nih.gov
Chromatographic and Separation Techniques for this compound (Focus on methodology, not data)
The isolation and purification of this compound from complex fungal extracts are essential prerequisites for its structural elucidation and biological testing. This is primarily achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties.
Commonly used methods include:
Column Chromatography : This is often the initial step in the purification process, using stationary phases like silica (B1680970) gel to achieve a coarse separation of the components in the crude extract. acs.org
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique routinely used for the final purification of this compound. mdpi.com It can be performed in both preparative and analytical scales. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is frequently employed. researchgate.net
Hyphenated Chromatographic Techniques : The coupling of HPLC with spectroscopic detectors, such as a photodiode array (PDA) detector or a mass spectrometer (LC-MS), allows for the simultaneous separation and preliminary identification of compounds in a mixture. nih.govmdpi.com LC-MS is particularly powerful for analyzing complex samples and identifying known compounds by their mass-to-charge ratio and retention time. researchgate.net
Bioassays and High-Throughput Screening for this compound Activity Assessment (Focus on methodology, not results/dosage)
To evaluate the biological activities of this compound, a variety of bioassays and high-throughput screening (HTS) methods are utilized. These assays are designed to test the compound's effect on specific biological targets or cellular processes.
Methodologies for assessing bioactivity include:
Antimicrobial Assays : The agar-well diffusion method is a common technique to screen for antibacterial or antifungal activity. oup.com In this assay, a solution of this compound is placed in a well on an agar (B569324) plate inoculated with a target microorganism. The size of the inhibition zone around the well indicates the compound's antimicrobial potency. Broth microdilution assays are also used to determine the minimum inhibitory concentration (MIC). acs.org
Cytotoxicity Assays : To assess potential anticancer activity, colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay are frequently used. oup.com This method measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity in the presence of this compound suggests cytotoxic effects.
Enzyme Inhibition Assays : this compound can be tested for its ability to inhibit specific enzymes that are targets for drug development. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound.
High-Throughput Screening (HTS) : HTS platforms allow for the rapid testing of a large number of compounds against a panel of biological targets. colab.ws This automated approach is crucial for efficiently screening for novel bioactivities of this compound and its analogs.
Future Directions and Unexplored Avenues in Nectriapyrone Research
Emerging Biological Activities and Novel Targets for Nectriapyrone
This compound, a polyketide metabolite produced by a variety of symbiotic fungi, continues to be a subject of research interest due to its diverse biological activities. mdpi.comresearchgate.net Initially identified for its toxic effects, ongoing studies are uncovering a broader range of potential applications and novel molecular targets.
Known biological activities include toxicity towards bacteria, tumor cells, and plants. mdpi.comnih.govoup.com Specific research has highlighted its cytotoxicity against human T leukemia and melanoma tumor cell lines, with indications that this effect is associated with the induction of apoptosis in target cells. oup.com Furthermore, this compound has demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), where it exhibits bactericidal effects. nih.gov
Beyond its cytotoxic and antibacterial properties, this compound exhibits other intriguing bioactivities. It has been shown to inhibit the growth of the bacterium Streptomyces griseus. nih.gov In mammalian systems, it acts as an inhibitor of monoamine oxidase in the mouse brain and stimulates the formation of DOPA melanin (B1238610) in B16-F1 melanoma cells. mdpi.comnih.govoup.com These findings suggest that this compound may interact with a variety of cellular pathways and targets, opening up new avenues for pharmacological research. While its functions in the producing organisms are not fully understood, its role in microbe-microbe interactions is an area of active investigation. mdpi.comnih.gov
Table 1: Summary of Emerging Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference(s) |
|---|---|---|---|
| Antibacterial | Streptomyces griseus | Growth inhibition | nih.govoup.comnih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal activity | nih.gov | |
| Anticancer | Human T leukemia cells (Jurkat) | Cytotoxicity, apoptosis | oup.com |
| B16-F1 melanoma cells | Cytotoxicity, DOPA melanin formation stimulation | mdpi.comnih.govoup.com | |
| Enzyme Inhibition | Mouse brain | Monoamine oxidase inhibition | mdpi.comnih.govoup.com |
| Phytotoxicity | Various plant species | Toxic effects | mdpi.comnih.govoup.com |
Biotechnological Applications of this compound Biosynthetic Pathways
The elucidation of the this compound biosynthetic pathway offers significant potential for biotechnological applications, particularly for the large-scale production of the compound and its derivatives. Research has successfully identified the this compound biosynthetic gene cluster (BGC) in the rice blast fungus Pyricularia oryzae. mdpi.comsemanticscholar.org This cluster consists of two key genes: a polyketide synthase gene (NEC1) and an O-methyltransferase gene (NEC2). nih.govebi.ac.ukresearchgate.net
A crucial breakthrough was the discovery that the expression of this gene cluster, which is often silent under standard laboratory conditions, can be induced. nih.govsemanticscholar.org By disturbing the two-component signal transduction (TCS) system in P. oryzae, specifically through the disruption of the OSM1 and PoYPD1 genes, researchers were able to trigger the production of this compound and its hydroxylated analog. mdpi.comnih.gov
This knowledge of the genetic machinery has been leveraged for overproduction. Overexpression of both the NEC1 and NEC2 genes resulted in a significant increase in the production of this compound, along with several this compound analogs, including a newly discovered derivative. mdpi.comnih.govnih.gov The identification of these biosynthesis genes makes large-scale production through fermentation feasible and facilitates deeper analysis of this compound's physiological functions. riken.jp These strategies, which involve activating silent BGCs, represent a powerful approach for accessing useful, physiologically active substances from fungi. nih.govriken.jp
Table 2: Genes Involved in this compound Biosynthesis and Production Strategies
| Gene | Function | Organism | Biotechnological Strategy | Outcome | Reference(s) |
|---|---|---|---|---|---|
| NEC1 (MGG_00806) | Polyketide Synthase (PKS) | Pyricularia oryzae | Gene cluster activation via TCS disruption; Gene overexpression | Induction of this compound synthesis | mdpi.comnih.govsemanticscholar.orgresearchgate.net |
| NEC2 (MGG_14657) | O-methyltransferase (O-MT) | Pyricularia oryzae | Gene cluster activation via TCS disruption; Gene overexpression | Overproduction of this compound and its analogs | mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.net |
This compound as a Lead Compound for Agrochemicals Development
This compound's inherent phytotoxic properties make it a compelling candidate for development as a lead compound in the agrochemical industry. mdpi.comnih.govoup.com Natural products are increasingly recognized as a vital source for discovering new pesticides, offering biodegradable and structurally diverse templates for creating effective and sustainable crop protection solutions. mdpi.com
This compound has demonstrated significant phytotoxicity on a number of non-host plants, causing effects such as necrosis on leaves. fupress.netmdpi.com Structure-activity relationship (SAR) studies, comparing this compound with structurally related compounds like pestalopyrone, have provided valuable insights for chemical optimization. For instance, research has shown that the methyl group at the C-3 position of the pyrone ring is an important structural feature for its high phytotoxic activity. fupress.netcore.ac.uk In contrast, the double bond in the side chain at C-6 was found to be less critical for its toxicity. fupress.netcore.ac.uk
This understanding of key structural motifs is crucial for the rational design and synthesis of more potent and selective herbicides. The process of developing new agrochemicals often begins with a "lead compound" derived from a natural source, which is then synthetically modified to enhance its desired properties. mc-croplifesolutions.commdpi.com this compound's defined phytotoxicity and known structural requirements position it as a promising scaffold for such a design-synthesis-test-analysis cycle aimed at creating novel herbicides. mdpi.com
Integration of this compound Research with Synthetic Biology
The field of synthetic biology offers powerful tools to expand upon the natural diversity of compounds like this compound. Synthetic biology applies engineering principles to biological systems, enabling the design and construction of new biological parts, devices, and systems. frontiersin.orgnih.gov For natural products, this often involves the re-engineering of biosynthetic pathways to produce novel derivatives. helmholtz-hips.de
The foundation for integrating this compound research with synthetic biology has been laid by the identification and characterization of its biosynthetic gene cluster, which features a type I polyketide synthase (PKS) and an O-methyltransferase. mdpi.comnih.govoup.com PKS and non-ribosomal peptide synthetase (NRPS) assembly lines are modular systems that are particularly amenable to engineering. helmholtz-hips.demdpi.com
Future research could apply synthetic biology approaches to:
Generate Novel Analogs: By modifying the domains within the NEC1 PKS or swapping enzymes from other pathways, it may be possible to alter the polyketide backbone, leading to new this compound derivatives with potentially enhanced or novel biological activities.
Heterologous Expression: The this compound BGC (NEC1 and NEC2) could be transferred into a more tractable host organism for production. This would facilitate easier scale-up and allow for pathway engineering in a well-characterized system. nih.gov
Combinatorial Biosynthesis: The this compound pathway could be combined with genes from other natural product pathways to create hybrid molecules that are not found in nature.
These approaches, which combine in silico design, in vivo expression, and metabolomic analysis, push the boundaries of natural product biosynthesis beyond its natural limitations, creating a pathway to new chemical matter. helmholtz-hips.de
This compound in Ecological Niche Engineering (Inferred from ecological roles)
While not explicitly studied under the term "ecological niche engineering," the known ecological roles of this compound strongly suggest it functions as a tool for its producing organism to modify its immediate environment. Ecological niche engineering, or niche construction, is the process by which an organism alters its own local environment, thereby affecting the selection pressures on itself and other species. cuni.czcirad.fr
This compound is primarily produced by symbiotic fungi, such as endophytes and plant pathogens, which exist in complex microbial communities. mdpi.comresearchgate.net Research has shown that this compound is involved in microbe-microbe interactions. nih.gov A key finding is its ability to inhibit the growth of competing bacteria like Streptomyces griseus. oup.comsemanticscholar.org Simultaneously, the production of this compound appears to confer a growth-promoting effect on its producer, P. oryzae, during these interactions. mdpi.comnih.gov
This dual-function activity—suppressing competitors while benefiting the producer—is a clear example of niche engineering. By releasing this compound into its surroundings, the fungus actively manipulates the biotic conditions of its habitat. This creates a more favorable and less competitive ecological niche, increasing its chances of survival and proliferation. revisiondojo.com This chemical manipulation of the micro-environment highlights the role of secondary metabolites not just as defense compounds, but as active agents in shaping community structure and ecological dynamics. cirad.fr
Q & A
Q. How can researchers resolve contradictions in NMR data assignments for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., conflicting DEPT vs. literature assignments) require 2D NMR validation (COSY, HSQC, HMBC) and comparative analysis with synthetic standards . For example, discrepancies in δ values for this compound analogs (e.g., this compound C/D) necessitate side-by-side spectral comparisons and computational modeling (e.g., DFT calculations) .
Q. What experimental designs are optimal for studying the transcriptional regulation of this compound biosynthesis?
- Methodological Answer : Use transcriptomic approaches (RNA-seq) to identify regulators like Po-LAE1 or TAS2 in P. oryzae. Pair this with chromatin immunoprecipitation (ChIP) to map transcription factor binding sites in the NEC gene cluster. Validate findings via qRT-PCR under conditions that induce metabolite production (e.g., DMSO treatment) .
Q. How can this compound's role in microbial interactions be experimentally validated?
- Methodological Answer : Co-culture this compound-producing fungi (e.g., Diaporthe eres) with competitor microbes (e.g., Streptomyces griseus) and monitor metabolite production via LC-HRMS . Use gene deletion mutants (e.g., ΔNEC1) to confirm this compound's ecological role in antagonism .
Q. What challenges arise in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Key challenges include stereochemical control (e.g., diastereomer separation) and functional group compatibility . For example, synthesis of 6-(l-pentenyl) derivatives requires careful optimization of aldol condensation conditions between tiglic aldehyde and ethyl 2-methylacetoacetate dianions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
